molecular formula C24H20O5 B3754362 6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate

6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate

Cat. No.: B3754362
M. Wt: 388.4 g/mol
InChI Key: QEIKVAXWVBEWCF-UHFFFAOYSA-N
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Description

6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate is a complex organic compound with potential applications in various fields of scientific research. Its structure comprises a benzo[c]chromen core with a 4-(4-methylphenoxy)butanoate substituent, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate typically involves a multi-step process. One common method includes the Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization to form the benzo[c]chromen core . The final step involves esterification with 4-(4-methylphenoxy)butanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would follow similar steps as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The benzo[c]chromen core can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like phosphodiesterase (PDE), leading to various biological effects . The pathways involved include modulation of intracellular signaling cascades and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-6H-benzo[c]chromen-3-yl 4-(4-methylphenoxy)butanoate is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its combination of a benzo[c]chromen core with a 4-(4-methylphenoxy)butanoate group makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 4-(4-methylphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-16-8-10-17(11-9-16)27-14-4-7-23(25)28-18-12-13-20-19-5-2-3-6-21(19)24(26)29-22(20)15-18/h2-3,5-6,8-13,15H,4,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIKVAXWVBEWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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